
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
Overview
Description
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C9H8BrN5O and a molecular weight of 282.11 g/mol. It is known for its potential use as a reagent in the preparation of 6,8-disubstituted 2-guanidino-4(3H)-quinazolinones, which are considered potential antifungal agents.
Preparation Methods
The synthesis of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine typically involves the reaction of 6-bromo-4-hydroxyquinazoline with guanidine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.
Chemical Reactions Analysis
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine serves as a building block in the synthesis of quinazolinone derivatives , which have demonstrated potential antifungal properties. The compound is synthesized through the reaction of 6-bromo-4-hydroxyquinazoline with guanidine, typically using solvents like ethanol or methanol under controlled heating conditions .
Table 1: Synthesis Overview
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 6-bromo-4-hydroxyquinazoline + Guanidine | Ethanol/Methanol, Heat | This compound |
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities , including antimicrobial and antifungal effects. Studies have shown that these compounds can inhibit the growth of various fungal strains by disrupting essential cellular processes, potentially targeting cell wall synthesis or other critical functions in fungal cells .
Activity | Target Organism | Effectiveness |
---|---|---|
Antifungal | Candida spp. | High |
Antimicrobial | Staphylococcus aureus | Moderate |
Anti-inflammatory | Various | Variable |
Pharmaceutical Applications
The pharmaceutical potential of this compound is notable in the development of new therapeutic agents. Its derivatives are being explored for their efficacy in treating fungal infections and possibly other diseases due to their diverse pharmacological profiles . The compound's ability to act on multiple biological targets suggests it could play a role in polypharmacology, where a single drug addresses multiple pathways or targets simultaneously.
Case Study: Antifungal Activity
In a recent study, researchers synthesized several quinazolinone derivatives from this compound and evaluated their antifungal activity against various strains. The results indicated that certain derivatives exhibited potent inhibitory effects against Candida albicans and Aspergillus niger, highlighting the compound's potential as a lead structure for developing new antifungal therapies .
Mechanism of Action
The mechanism of action of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine and its derivatives involves interactions with specific molecular targets. These interactions can inhibit the growth of fungi by interfering with essential biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s antifungal activity suggests it may disrupt cell wall synthesis or other critical functions in fungal cells.
Comparison with Similar Compounds
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:
- N-(6-chloro-4-hydroxyquinazolin-2-yl)guanidine
- N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine
- N-(6-iodo-4-hydroxyquinazolin-2-yl)guanidine
These compounds share a similar quinazolinone core structure but differ in the halogen substituent at the 6-position. The uniqueness of this compound lies in its specific bromine substituent, which may confer distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.
Biological Activity
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is a chemical compound with the molecular formula CHBrNO and a molecular weight of 282.11 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. Its derivatives are being explored for various therapeutic applications, including the treatment of fungal infections.
Antimicrobial and Antifungal Properties
Research indicates that this compound and its derivatives exhibit antimicrobial and antifungal activities. The mechanism by which these compounds exert their effects is believed to involve interference with essential biological processes in microbial cells, potentially disrupting cell wall synthesis or other critical functions.
Table 1: Summary of Biological Activities
Case Studies
-
Antifungal Efficacy :
A study explored the antifungal properties of quinazolinone derivatives, including this compound. The compound demonstrated significant inhibitory activity against several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections. -
Cytotoxicity Assessment :
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain derivatives exhibited moderate antiproliferative effects, which could be attributed to their ability to induce apoptosis in cancer cells .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells, leading to growth inhibition. Potential mechanisms include:
- Disruption of cell wall synthesis
- Inhibition of nucleic acid synthesis
- Interference with metabolic pathways essential for microbial survival
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated quinazolinone derivatives to assess differences in biological activity:
Table 2: Comparison of Quinazolinone Derivatives
Compound | Antimicrobial Activity | Antifungal Activity | Cytotoxicity |
---|---|---|---|
This compound | Moderate | Significant | Moderate |
N-(6-chloro-4-hydroxyquinazolin-2-yl)guanidine | Low | Moderate | Low |
N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine | High | Low | High |
This comparison highlights the unique biological profile of this compound, particularly its significant antifungal activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZCSWWTVQVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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